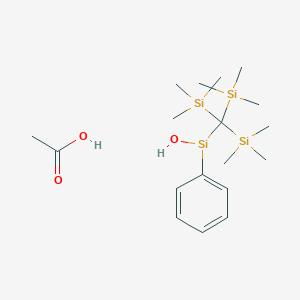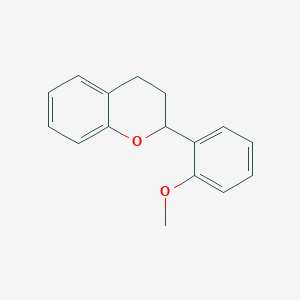
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by a cyclohexene ring substituted with a methyl group and an ester functional group. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate typically involves the esterification of (6-Methylcyclohex-3-en-1-yl)methanol with 2-ethylhex-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and optimizing the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one: A structurally similar compound with a ketone functional group instead of an ester.
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.
Uniqueness
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is unique due to its specific ester functional group and the combination of a cyclohexene ring with a methyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71172-81-1 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
(6-methylcyclohex-3-en-1-yl)methyl (E)-2-ethylhex-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-4-6-10-14(5-2)16(17)18-12-15-11-8-7-9-13(15)3/h7-8,10,13,15H,4-6,9,11-12H2,1-3H3/b14-10+ |
InChI-Schlüssel |
QMVXYQBDHSJUEV-GXDHUFHOSA-N |
Isomerische SMILES |
CCC/C=C(\CC)/C(=O)OCC1CC=CCC1C |
Kanonische SMILES |
CCCC=C(CC)C(=O)OCC1CC=CCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


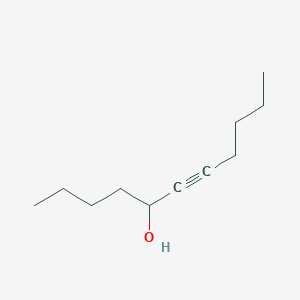

![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
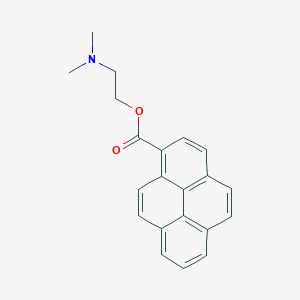
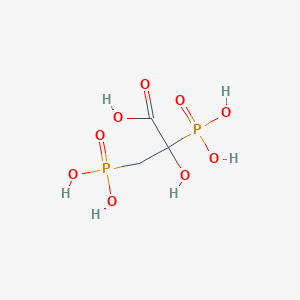




![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
